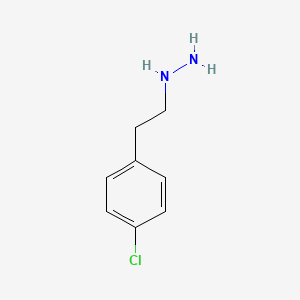

4-Chlorophenelzine

Übersicht

Beschreibung

4-Chlorophenelzine is a chemical compound with the molecular formula C8H10ClN. It is a derivative of phenelzine, a well-known monoamine oxidase inhibitor used in the treatment of depression and anxiety disorders. The addition of a chlorine atom to the phenelzine structure enhances its chemical properties, making it a subject of interest in various scientific research fields.

Wirkmechanismus

Mode of Action

4-Chlorophenelzine, like phenelzine, acts as an inhibitor and substrate of monoamine oxidase, causing an elevation in brain levels of catecholamines and serotonin . When MAO tries to oxidize phenelzine, a phenylethylamine-like moiety binds covalently to the enzyme, thus inactivating it irreversibly . Therefore, this compound is a non-competitive, long-lasting inhibitor of the MAO enzymes .

Biochemical Pathways

Inhibiting MAO raises the levels of the substrates of MAO in synapses, like 5-HT, dopamine, and noradrenaline . Accumulation of catecholamines means increased transmitter release during an action potential, thereby increasing the probability of activating postsynaptic receptors for the particular neurotransmitter .

Result of Action

The molecular and cellular effects of this compound’s action include the increased levels of neurotransmitters in the brain, which can lead to changes in mood and behavior . This is why monoamine oxidase inhibitors like phenelzine are used as antidepressants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, exposure to certain environmental chemicals could enhance or inhibit the activity of hepatic mixed function oxidases that metabolize drugs and other foreign chemicals . Additionally, dietary factors may also play a significant role in the regulation of drug metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenelzine typically involves the following steps:

Diazotization Reaction: 4-Chloroaniline is dissolved in an acidic solution and cooled to 5-10°C. A sodium nitrite aqueous solution (20%) is added dropwise to form a diazonium salt.

Reduction Reaction: The diazonium salt solution is then treated with an ammonium sulfite aqueous solution at room temperature, followed by heating to 50-60°C for 3-4 hours.

Acidification Reaction: Hydrochloric acid (20%) is added to the solution at 50-70°C, maintained for 1-2 hours, then cooled, filtered, washed, and dried to obtain this compound

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, reagent addition, and product isolation is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chlorophenelzine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

Oxidation: Produces chlorinated oxides.

Reduction: Yields the parent amine, phenelzine.

Substitution: Results in various substituted phenelzine derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4-Chlorophenelzine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its effects on biological systems, particularly in enzyme inhibition studies.

Medicine: Investigated for its potential therapeutic effects, especially in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing

Vergleich Mit ähnlichen Verbindungen

Phenelzine: The parent compound, used as an antidepressant.

Tranylcypromine: Another monoamine oxidase inhibitor with a different structure.

Isocarboxazid: A similar compound used in the treatment of depression.

Uniqueness: 4-Chlorophenelzine is unique due to the presence of the chlorine atom, which enhances its chemical stability and binding affinity to monoamine oxidase. This makes it potentially more effective and longer-lasting compared to other similar compounds .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)ethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVNGSIAIXVHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2598-25-6 (sulfate) | |

| Record name | 4-Chlorophenelzine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025198485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20179863 | |

| Record name | 4-Chlorophenelzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25198-48-5 | |

| Record name | 4-Chlorophenelzine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025198485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenelzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1217049.png)